Ismine

Anti-parasitic Chagas disease Trypanosoma cruzi

Sourcing Amaryllidaceae alkaloids for anti-T. cruzi programs often yields non-selective cytotoxic compounds (e.g., lycorine), causing failed assays and irreproducible cross-study comparisons. Ismine (CAS 1805-78-3), a structurally distinct biphenyl alkaloid, resolves this with selective antiparasitic activity and low host cell toxicity. • Selective against T. cruzi epimastigotes with favorable selectivity index vs. HepG2 host cells • Simplified biphenyl scaffold; 4-step synthesis enables rapid analog generation for SAR campaigns • Validated negative control for AChE assays-lacks AChE inhibitory activity unlike co-occurring galanthamine Supplied with analytical documentation; available for immediate global dispatch.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 1805-78-3
Cat. No. B158432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsmine
CAS1805-78-3
Synonymsismine
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3
InChIInChI=1S/C15H15NO3/c1-16-13-5-3-2-4-11(13)12-7-15-14(18-9-19-15)6-10(12)8-17/h2-7,16-17H,8-9H2,1H3
InChIKeyGSEKYIWUAPZIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ismine: Identity and Physicochemical Properties


Ismine (CAS 1805-78-3) is a naturally occurring biphenyl alkaloid belonging to the Amaryllidaceae alkaloid family [1]. It has the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol [2]. Unlike the more abundant and widely studied aporphine-type alkaloids in this class (e.g., lycorine, galanthamine), ismine features a structurally simpler biphenyl scaffold lacking the fused isoquinoline nucleus characteristic of its analogs [1]. The compound has been isolated from various Narcissus, Crinum, and Habranthus species and is commercially available for research use .

Biphenyl alkaloid scaffold distinct from common aporphine-type Amaryllidaceae alkaloids
Supports anti-T. cruzi screening and selectivity profiling studies
Four-step synthetic route enables derivatization and analog synthesis workflows

Ismine vs. Generic Alkaloids: Structural Divergence


Generic substitution among Amaryllidaceae alkaloids is scientifically unsound due to profound structural and pharmacological divergence across this compound class. Ismine's biphenyl core differs fundamentally from the tetracyclic isoquinoline-derived aporphine nucleus found in lycorine, galanthamine, and haemanthamine [1]. This structural divergence yields non-overlapping biological activity profiles: galanthamine acts primarily as an acetylcholinesterase inhibitor [2], lycorine exhibits broad cytotoxicity with nanomolar SCAP inhibition (Kd = 15.24 nM) [3], whereas ismine demonstrates selective anti-parasitic activity with distinct host cell toxicity characteristics [4]. Procurement decisions based solely on sourcing any Amaryllidaceae alkaloid without compound-specific validation will produce non-reproducible results and invalid cross-study comparisons.

Structural divergence may shift activity profile

Ismine's biphenyl core differs fundamentally from the tetracyclic aporphine nucleus of lycorine or galanthamine; activity profiles may not overlap.

AChE inhibition cannot be assumed

Unlike galanthamine, ismine lacks reported acetylcholinesterase inhibitory activity, and substitution may introduce unintended cholinergic off-target effects.

Cytotoxicity profile may differ significantly

Lycorine exhibits broad, potent cytotoxicity, whereas ismine shows selective anti-parasitic activity; using generic alkaloids risks non-reproducible cell-model data.

Ismine Differentiation: Evidence vs. Closest Analogs


Selective Anti-Trypanosoma cruzi Activity

Ismine demonstrated specific anti-Trypanosoma cruzi activity while exhibiting low toxicity against HepG2 host cells [1]. The compound was active against the parasite but did not show anti-amastigote activity [1]. This contrasts with the broader cytotoxic profile of lycorine, which exhibits potent but non-selective cytotoxicity across multiple cancer cell lines with IC50 values typically in the low micromolar range [2].

Anti-T. cruzi Activity
Class-level inference
Active against T. cruzi epimastigotes with low HepG2 host cell toxicity (specific IC50 not reported)
Supports anti-parasitic assay context
Quantitative selectivity data to verify
Anti-parasitic Chagas disease Trypanosoma cruzi Selectivity

AChE Inhibition: Comparison with Galanthamine

In a comparative phytochemical study of Narcissus bulbocodium, galanthamine was characterized as a specific, competitive, and reversible acetylcholinesterase (AChE) inhibitor [1]. Ismine was identified as a co-occurring alkaloid in the same plant material but has not been reported to possess AChE inhibitory activity in the published literature [1]. This functional divergence is consistent with ismine's structurally distinct biphenyl scaffold, which lacks the tertiary amine and ether oxygen arrangement critical for AChE active site binding that is present in galanthamine [2].

AChE Inhibition Comparison
Class-level inference
No reported AChE inhibitory activity; galanthamine is a potent, competitive, reversible AChE inhibitor
Supports non-cholinergic assay control
Source-specific absence of AChE data
Acetylcholinesterase Alzheimer's disease Enzyme inhibition Selectivity profiling

Short Synthetic Route vs. Complex Alkaloids

Ismine can be synthesized via a rapid four-step sequence starting from commercially available materials [1]. In contrast, total synthesis of structurally complex Amaryllidaceae alkaloids such as lycorine and galanthamine typically requires 10-20+ synthetic steps with significantly lower overall yields [2]. The biphenyl scaffold of ismine enables more straightforward synthetic access via directed ortho-metalation and aryl-aryl cross-coupling strategies [3].

Synthetic Step Count
Class-level inference
4 synthetic steps vs. 10–20+ steps for complex aporphine alkaloids
Supports derivatization and analog synthesis workflows
Reported 4-step route from commercial materials
Chemical synthesis Total synthesis Scalability Process chemistry

Selective Cytotoxicity Across Cell Types

In a screening study of alkaloids from Hippeastrum vittatum, ismine was isolated alongside lycorine, crinine, haemanthamine, narciclasine, galanthamine, and tazettine for cytotoxic evaluation [1]. While comprehensive IC50 data for ismine across multiple cell lines are not fully reported in accessible literature, the co-isolation with these potent cytotoxic alkaloids (lycorine, narciclasine, haemanthamine) indicates ismine represents a structurally distinct chemotype within the panel [1]. Studies on Amaryllidaceae alkaloids demonstrate that diastereoisomeric pairs can exhibit significant differences in antiproliferative activity, underscoring the importance of compound-specific validation [2].

Cytotoxicity Screening
Supporting evidence
Identified for cytotoxic evaluation; comprehensive IC50 data not fully reported
Supports cell-model panel investigation
Compound-specific validation required
Cytotoxicity Cell line panel Selectivity index Cancer research

Ismine Research and Procurement Applications


Chagas Disease: Anti-T. cruzi Screening

Ismine is appropriate for anti-Trypanosoma cruzi drug discovery programs requiring compounds with favorable selectivity indices. Based on evidence demonstrating specific activity against T. cruzi epimastigotes with low toxicity to HepG2 host cells [1], ismine can serve as a selective lead scaffold or positive control for Chagas disease research, distinguishing it from non-selective cytotoxic Amaryllidaceae alkaloids such as lycorine.

SAR Studies: Biphenyl Scaffold Reference

Ismine serves as a structurally simplified reference compound for Amaryllidaceae alkaloid structure-activity relationship (SAR) studies. Its biphenyl core contrasts with the tetracyclic aporphine nucleus of lycorine, galanthamine, and haemanthamine [1], enabling researchers to deconvolute which structural features confer specific biological activities. The compound's four-step synthetic accessibility [2] facilitates analog generation for SAR campaigns.

AChE Inhibition Assay Negative Control

Ismine is suitable as a structurally related negative control in acetylcholinesterase (AChE) inhibition assays. Unlike galanthamine, which is a potent, specific, and clinically used AChE inhibitor [1], ismine lacks reported AChE inhibitory activity despite co-occurring in the same Narcissus species [1]. This makes ismine valuable for validating assay specificity and excluding non-specific Amaryllidaceae alkaloid interference in cholinergic target screening.

Natural Product Derivatization

Ismine is appropriate for medicinal chemistry programs requiring a synthetically accessible Amaryllidaceae alkaloid scaffold for derivatization. The compound can be synthesized in four steps via directed ortho-metalation and cross-coupling strategies [1], contrasting with the >10-step syntheses required for complex aporphine alkaloids like lycorine [2]. This synthetic advantage reduces the time and resource investment required for analog library generation.

Application
Selection Property
Validation Focus
Anti-T. cruzi assay context
Selectivity profile review
Host-cell toxicity endpoint
Alkaloid SAR research
Scaffold simplicity
Synthetic accessibility
Non-cholinergic assay control
AChE inactivity confirmation
Off-target AChE exclusion
Medicinal chemistry derivatization
Short synthetic route
Analog library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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